1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of the difluoroethyl group imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the introduction of the difluoroethyl group into the pyrazole ring. One common method is the electrophilic difluoroethylation of nucleophiles using hypervalent iodine reagents. For instance, (2,2-difluoroethyl)(aryl)iodonium triflate can be used to introduce the difluoroethyl group into various nucleophiles, including pyrazoles . The reaction conditions often involve mild temperatures and the use of bases such as cesium carbonate to facilitate the reaction .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions can be employed to introduce various functional groups into the pyrazole ring.
Common reagents used in these reactions include bases like cesium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Agrochemicals: The compound can be used as a building block for the synthesis of agrochemicals, including fungicides and herbicides.
Materials Science: The fluorinated nature of the compound can be exploited in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The difluoroethyl group can modulate the compound’s binding affinity to enzymes and receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbonitrile can be compared with other fluorinated pyrazoles, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound also contains a difluoromethyl group but differs in its substitution pattern.
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl Compounds: These compounds have a trifluoroethylidene group and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoroethyl group, which imparts distinct physicochemical and biological properties.
Eigenschaften
Molekularformel |
C7H7F2N3 |
---|---|
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H7F2N3/c1-5-6(2-10)3-12(11-5)4-7(8)9/h3,7H,4H2,1H3 |
InChI-Schlüssel |
XJVLRKJNQSJRDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1C#N)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.